molecular formula C31H58N2O2 B12920805 (Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide CAS No. 93893-27-7

(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12920805
CAS No.: 93893-27-7
M. Wt: 490.8 g/mol
InChI Key: RLCHJSBXBCJULN-NXVVXOECSA-N
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Description

(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of fatty alcohol esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of octadec-9-enylamine with dibutylamine and a suitable carboxylic acid derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts such as palladium or platinum, which facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous reactors, such as falling film reactors, to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced techniques such as micro-reaction systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or platinum. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring and a long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

93893-27-7

Molecular Formula

C31H58N2O2

Molecular Weight

490.8 g/mol

IUPAC Name

N,N-dibutyl-1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C31H58N2O2/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33-28-29(27-30(33)34)31(35)32(24-8-5-2)25-9-6-3/h15-16,29H,4-14,17-28H2,1-3H3/b16-15-

InChI Key

RLCHJSBXBCJULN-NXVVXOECSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)N(CCCC)CCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)N(CCCC)CCCC

Origin of Product

United States

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